molecular formula C10H11F2NO2 B3142419 Ethyl Difluoro(6-methylpyridin-2-yl)acetate CAS No. 503627-69-8

Ethyl Difluoro(6-methylpyridin-2-yl)acetate

Cat. No. B3142419
CAS RN: 503627-69-8
M. Wt: 215.2 g/mol
InChI Key: PQERDYNTMXQQCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl Difluoro(6-methylpyridin-2-yl)acetate is a chemical compound with the CAS Number: 503627-69-8 . It has a molecular weight of 215.2 and its IUPAC name is ethyl difluoro (6-methyl-2-pyridinyl)acetate . .


Molecular Structure Analysis

The molecular formula of this compound is C10H11F2NO2 . The Inchi Code for this compound is 1S/C10H11F2NO2/c1-3-15-9 (14)10 (11,12)8-6-4-5-7 (2)13-8/h4-6H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 215.197 . .

Scientific Research Applications

Process Intensification in Ethyl Acetate Production

Ethyl Difluoro(6-methylpyridin-2-yl)acetate, as a derivative of ethyl acetate, may benefit from process intensification techniques applied in ethyl acetate production. Ethyl acetate is widely used as a solvent in various industries, including pharmaceuticals, which could imply applications for its fluorinated derivatives. Process intensification techniques such as reactive distillation and pervaporation-assisted reactive distillation offer several advantages, including energy savings and increased production efficiency. These methods could potentially be adapted for the synthesis and purification of this compound, enhancing its production for scientific research applications (Patil & Gnanasundaram, 2020).

Ionic Liquid-Based Technologies

The study of ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, highlights the importance of understanding the toxicity and environmental impact of chemical compounds used in research and industrial applications. This awareness is crucial when considering the synthesis and use of new chemical entities like this compound. Ensuring the safety and minimizing the environmental footprint of these compounds is essential for sustainable scientific and industrial practices (Ostadjoo et al., 2018).

Spaceflight Applications

The monitoring of volatile organic compounds like ethyl acetate in confined environments, such as spacecraft, underscores the importance of understanding the behavior and impact of similar volatile compounds, including this compound, in controlled atmospheres. Such knowledge is vital for ensuring the health and safety of astronauts and could inform the use of this compound in space-related research and applications (Williams & Ryder, 2023).

Environmental and Health Considerations

Understanding the environmental fate and toxicological profiles of compounds related to this compound, such as ethyl tertiary-butyl ether, is crucial. It emphasizes the need for comprehensive assessments of new chemicals before their widespread use in research and industry to prevent adverse environmental and health impacts. Such considerations are integral to the responsible development and application of this compound in scientific research (Mcgregor, 2007).

properties

IUPAC Name

ethyl 2,2-difluoro-2-(6-methylpyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2/c1-3-15-9(14)10(11,12)8-6-4-5-7(2)13-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQERDYNTMXQQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC(=N1)C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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